Lithium;pyridine;perchlorate Lithium;pyridine;perchlorate
Brand Name: Vulcanchem
CAS No.: 138558-39-1
VCID: VC19128587
InChI: InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1
SMILES:
Molecular Formula: C5H5ClLiNO4
Molecular Weight: 185.5 g/mol

Lithium;pyridine;perchlorate

CAS No.: 138558-39-1

Cat. No.: VC19128587

Molecular Formula: C5H5ClLiNO4

Molecular Weight: 185.5 g/mol

* For research use only. Not for human or veterinary use.

Lithium;pyridine;perchlorate - 138558-39-1

Specification

CAS No. 138558-39-1
Molecular Formula C5H5ClLiNO4
Molecular Weight 185.5 g/mol
IUPAC Name lithium;pyridine;perchlorate
Standard InChI InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1
Standard InChI Key UMBLPEOBJVLUNO-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=CC=NC=C1.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Structural Overview

Lithium pyridine perchlorate is classified as a lithium coordination complex where the lithium ion (Li+\text{Li}^+) is coordinated by pyridine (C5H5N\text{C}_5\text{H}_5\text{N}) and a perchlorate (ClO4\text{ClO}_4^-) counterion. The compound’s molecular weight is 185.491 g/mol, with an exact mass of 185.007 g/mol . Its polar surface area (PSA) of 87.16 Ų and logP value of 1.295 suggest moderate hydrophilicity and potential solubility in polar aprotic solvents like acetonitrile or dimethylformamide .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H5ClLiNO4\text{C}_5\text{H}_5\text{ClLiNO}_4
Molecular Weight185.491 g/mol
Exact Mass185.007 g/mol
Polar Surface Area87.16 Ų
logP1.295

The coordination geometry of lithium in this complex is likely tetrahedral, with pyridine acting as a monodentate ligand and perchlorate as a non-coordinating anion. This structural configuration enhances the compound’s stability and reactivity in catalytic cycles .

Synthesis and Production Methods

The synthesis of lithium pyridine perchlorate involves two primary steps: (1) production of high-purity lithium perchlorate and (2) complexation with pyridine.

Lithium Perchlorate Synthesis

Lithium perchlorate is synthesized via the reaction of lithium hydroxide (LiOH\text{LiOH}) or lithium carbonate (Li2CO3\text{Li}_2\text{CO}_3) with perchloric acid (HClO4\text{HClO}_4) under controlled acidic conditions (pH ≤ 3) . The process typically proceeds as follows:

LiOH+HClO4LiClO4+H2O\text{LiOH} + \text{HClO}_4 \rightarrow \text{LiClO}_4 + \text{H}_2\text{O}

Key parameters include maintaining temperatures between 20–35°C to avoid side reactions and ensuring the reaction mixture remains acidic to prevent lithium hydroxide precipitation . The resulting lithium perchlorate trihydrate (LiClO43H2O\text{LiClO}_4 \cdot 3\text{H}_2\text{O}) is dehydrated using vacuum desiccation or ether extraction to yield anhydrous LiClO4\text{LiClO}_4 .

Complexation with Pyridine

Anhydrous lithium perchlorate is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and reacted with pyridine in a 1:1 molar ratio. The reaction is exothermic, and the product precipitates as a white crystalline solid:

LiClO4+C5H5NLi(C5H5N)ClO4\text{LiClO}_4 + \text{C}_5\text{H}_5\text{N} \rightarrow \text{Li}(\text{C}_5\text{H}_5\text{N})\text{ClO}_4

The complex is isolated via filtration, washed with cold diethyl ether, and dried under vacuum .

Catalytic Applications in Organic Synthesis

Lithium pyridine perchlorate has emerged as a mild Lewis acid catalyst for condensation reactions. A notable application is its use in the Knoevenagel synthesis of trans-cinnamic acids, where it facilitates the reaction between malonic acid and aryl aldehydes in pyridine solvent .

Mechanism of Action

The lithium ion polarizes carbonyl groups of aldehydes, enhancing their electrophilicity, while the perchlorate anion stabilizes intermediates via non-coordinating interactions. Pyridine acts as a base, deprotonating malonic acid to generate nucleophilic enolates . This synergistic effect lowers the activation energy, enabling reactions to proceed at reflux temperatures (80–100°C) with 20% catalyst loading .

Table 2: Reaction Conditions and Yields for trans-Cinnamic Acid Synthesis

Substrate (Aldehyde)Reaction Time (h)Yield (%)
Benzaldehyde492
4-Nitrobenzaldehyde3.588
Cinnamaldehyde585

The method is stereoselective, producing trans isomers exclusively due to the stabilization of the transition state by the bulky pyridine ligand .

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